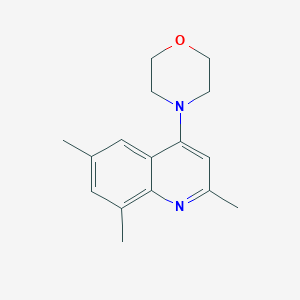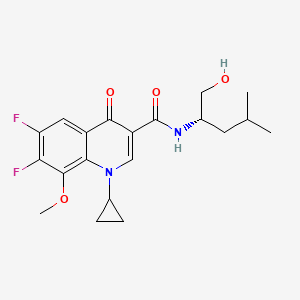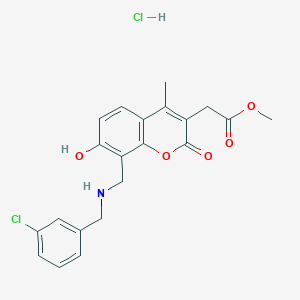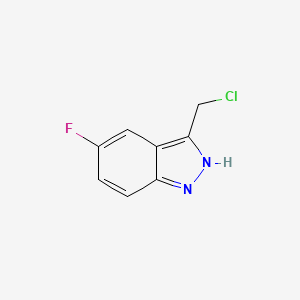![molecular formula C21H26O7 B12628736 Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone CAS No. 919789-60-9](/img/structure/B12628736.png)
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a 2-(2-hydroxyethoxy)ethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone can be achieved through several methods:
Etherification Reaction: One common method involves the etherification of hydroxybenzophenone with ethylene oxide in the presence of a base catalyst.
Alkylation Reaction: Another approach involves the alkylation of 4-hydroxybenzophenone with 2-(2-chloroethoxy)ethanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its phenyl rings can participate in π-π interactions, further modulating biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Bis[4-(2-hydroxyethoxy)phenyl]sulfone: Similar in structure but contains a sulfone group instead of a methanone group.
Bis[4-(2-hydroxyethoxy)phenyl]fluorene: Contains a fluorene core instead of a methanone group.
Uniqueness
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is unique due to its specific substitution pattern and the presence of two 2-(2-hydroxyethoxy)ethoxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
919789-60-9 |
|---|---|
Fórmula molecular |
C21H26O7 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]methanone |
InChI |
InChI=1S/C21H26O7/c22-9-11-25-13-15-27-19-5-1-17(2-6-19)21(24)18-3-7-20(8-4-18)28-16-14-26-12-10-23/h1-8,22-23H,9-16H2 |
Clave InChI |
LWYDLSLHUBGJDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCOCCO)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12628665.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12628673.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one](/img/structure/B12628679.png)


![1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12628693.png)



![(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12628722.png)

![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)
